An In-depth Technical Guide to 3-Bromo-2-methylfuro[3,2-c]pyridine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-Bromo-2-methylfuro[3,2-c]pyridine: Synthesis, Properties, and Therapeutic Potential
Introduction: Unveiling the Potential of a Privileged Heterocyclic Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. The furo[3,2-c]pyridine core has emerged as one such "privileged scaffold," a framework that consistently appears in compounds with significant pharmacological properties.[1] This guide provides an in-depth technical overview of a specific, promising derivative: 3-Bromo-2-methylfuro[3,2-c]pyridine .
This document is tailored for researchers, scientists, and professionals in drug development. It will delve into the fundamental chemical identifiers of this compound, explore robust synthetic strategies for its preparation, and discuss its potential therapeutic applications, particularly in oncology and kinase inhibition, based on the established bioactivity of the broader furo[3,2-c]pyridine class.
Core Chemical Identifiers
Precise identification of a chemical entity is the bedrock of reproducible scientific research. While 3-Bromo-2-methylfuro[3,2-c]pyridine is not yet extensively cataloged in major public chemical databases, the following identifiers have been established through supplier information and computational conversion.
| Identifier | Value | Source |
| CAS Number | 220992-20-1 | [Crysdot LLC][2] |
| SMILES String | CC1=C(Br)C2=C(O1)C=CN=C2 | [Crysdot LLC][2] |
| InChI | InChI=1S/C8H6BrNO/c1-5-6(9)8-4-11-7(5)2-3-10-8/h2-4H,1H3 | Generated from SMILES |
| InChIKey | YJWUJTTSOCNWLI-UHFFFAOYSA-N | Generated from SMILES |
| Molecular Formula | C8H6BrNO | [2] |
| Molecular Weight | 212.04 g/mol | [2] |
Strategic Synthesis of the Furo[3,2-c]pyridine Core: A Focus on the Sonogashira Cascade
The construction of the furo[3,2-c]pyridine skeleton is most effectively achieved through a palladium and copper co-catalyzed cascade reaction, commencing with a Sonogashira cross-coupling followed by an intramolecular cyclization.[3] This approach offers a convergent and modular route to a variety of substituted furo[3,2-c]pyridines.
Proposed Synthetic Pathway for 3-Bromo-2-methylfuro[3,2-c]pyridine
The synthesis of the target compound can be envisioned starting from a suitably substituted pyridine precursor. A plausible and efficient route is outlined below. The key transformation involves the Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, which then undergoes an intramolecular 5-endo-dig cyclization to form the fused furan ring.[3]
Caption: Proposed synthetic route to 3-Bromo-2-methylfuro[3,2-c]pyridine.
Detailed Experimental Protocol: Sonogashira Coupling and Cyclization
This protocol is adapted from established procedures for the synthesis of related furo[3,2-c]pyridine derivatives.[3]
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodo-4-hydroxy-2-methylpyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst, typically CuI (0.04-0.10 eq).
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Solvent and Reagents: Add a suitable solvent, such as anhydrous N,N-dimethylformamide (DMF), followed by a base, commonly a bulky amine like diisopropylamine (2.0-3.0 eq).
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Alkyne Addition: Introduce the terminal alkyne, in this case, propyne (gas or a solution of a propyne surrogate) (1.2-1.5 eq), to the reaction mixture.
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Reaction Conditions: Heat the mixture to a temperature of 70-80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-methylfuro[3,2-c]pyridine.
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Bromination: The final bromination step at the 3-position can be achieved using a mild brominating agent like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride, typically under reflux or with a radical initiator.
Therapeutic Potential and Biological Activity
The furo[3,2-c]pyridine scaffold is a cornerstone of numerous compounds with significant therapeutic potential, particularly in the realm of oncology and inflammatory diseases.[1] Derivatives of this heterocyclic system have demonstrated potent activity as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
Kinase Inhibition: A Promising Avenue for Drug Discovery
Furo[3,2-c]pyridine derivatives have been identified as potent inhibitors of several key kinases, including:
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PI3K/Akt/mTOR Pathway: This is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Furo[3,2-c]pyridine-based compounds have shown promise as inhibitors within this pathway.[1]
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JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is central to cytokine signaling and immune response. Its dysregulation is implicated in various inflammatory diseases and hematological malignancies.
The introduction of a bromine atom at the 3-position and a methyl group at the 2-position of the furo[3,2-c]pyridine core in the target compound is expected to modulate its pharmacokinetic and pharmacodynamic properties. The bromine atom can participate in halogen bonding, potentially enhancing binding affinity to target proteins, while the methyl group can influence solubility and metabolic stability.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Anticancer Activity
The antiproliferative effects of furo[3,2-c]pyridine derivatives have been demonstrated in various cancer cell lines. The primary mechanism of action is often attributed to the inhibition of critical kinases, leading to cell cycle arrest and apoptosis.[1][4]
Table of Biological Activities of Furo[3,2-c]pyridine Analogs
| Compound Class | Biological Target | Observed Activity | Reference |
| Furo[3,2-c]pyridines | PI3K/Akt/mTOR Pathway | Inhibition of cell proliferation in cancer cell lines | [1] |
| Furo[3,2-c]pyridines | JAK/STAT Pathway | Modulation of cytokine signaling | [1] |
| Thieno[3,2-c]pyridines | Serotonin Receptors | Potential antipsychotic activity | [5] |
Conclusion and Future Directions
3-Bromo-2-methylfuro[3,2-c]pyridine represents a synthetically accessible and promising scaffold for the development of novel therapeutic agents. Its structural features, combined with the established biological activities of the furo[3,2-c]pyridine class, make it a compelling candidate for further investigation, particularly in the fields of oncology and kinase inhibitor discovery.
Future research should focus on the efficient, scalable synthesis of this compound and a comprehensive evaluation of its biological properties. This includes in vitro screening against a broad panel of kinases, assessment of its antiproliferative activity in various cancer cell lines, and subsequent in vivo studies to determine its therapeutic potential. The insights gained from such investigations will be invaluable for the advancement of novel, targeted therapies.
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